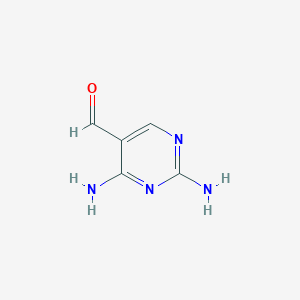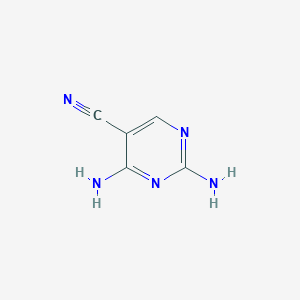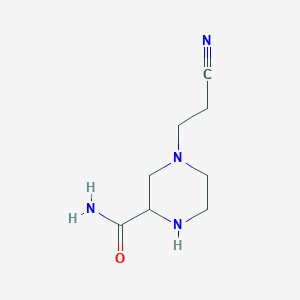
Fluocortolona caproato
Descripción general
Descripción
El caproato de fluocortolona es un corticosteroide que se utiliza principalmente en el tratamiento de hemorroides, fisuras anales y dermatosis que responden a los corticosteroides . Es un glucocorticoide sintético con propiedades antiinflamatorias, lo que lo hace eficaz para reducir la inflamación y los síntomas asociados en diversos trastornos de la piel .
Aplicaciones Científicas De Investigación
El caproato de fluocortolona tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como compuesto modelo en estudios de síntesis y reactividad de corticosteroides.
Biología: Investigado por sus efectos en los procesos celulares y las vías inflamatorias.
Medicina: Aplicado en el desarrollo de tratamientos para afecciones inflamatorias de la piel y otros trastornos que responden a los corticosteroides.
Industria: Utilizado en la formulación de cremas y ungüentos tópicos para uso terapéutico.
Mecanismo De Acción
El caproato de fluocortolona ejerce sus efectos uniéndose a los receptores de glucocorticoides en el citoplasma de las células diana. Esta unión activa el receptor, lo que lleva a la translocación del complejo receptor-ligando al núcleo. Una vez en el núcleo, el complejo interactúa con secuencias específicas de ADN, modulando la transcripción de genes involucrados en las respuestas inflamatorias. Esto da como resultado la inhibición de las citocinas proinflamatorias y la promoción de las proteínas antiinflamatorias .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of Fluocortolone caproate are not fully annotated yet . It is known that Fluocortolone, a similar compound, is a glucocorticoid with anti-inflammatory activity . Glucocorticoids interact with the glucocorticoid receptor, a type of nuclear receptor that is present inside the cell. When the glucocorticoid binds to the receptor, the receptor changes shape and moves into the cell nucleus, where it regulates the transcription of DNA, affecting the production of various proteins .
Cellular Effects
. Glucocorticoids like Fluocortolone are known to have wide-ranging effects on cells. They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, they can suppress the immune response by reducing the production of inflammatory cytokines and chemokines .
Molecular Mechanism
It is known that glucocorticoids like Fluocortolone bind to the glucocorticoid receptor, leading to changes in gene expression . This can result in the activation or inhibition of various enzymes, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
It is known that the effects of glucocorticoids can change over time, depending on factors such as the stability of the compound, its degradation, and the long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of glucocorticoids can vary with dosage, with potential toxic or adverse effects at high doses .
Metabolic Pathways
It is known that glucocorticoids are involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
It is known that glucocorticoids can be transported and distributed within cells and tissues, potentially interacting with transporters or binding proteins .
Subcellular Localization
It is known that glucocorticoids can be localized to specific compartments or organelles within the cell, potentially due to targeting signals or post-translational modifications .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El caproato de fluocortolona se puede sintetizar a través de una serie de reacciones químicas que involucran fluocortolona y ácido caproico. El proceso normalmente implica la esterificación, donde la fluocortolona reacciona con el ácido caproico en presencia de un catalizador para formar caproato de fluocortolona . Las condiciones de reacción a menudo incluyen temperatura controlada y pH para asegurar un rendimiento y una pureza óptimos.
Métodos de Producción Industrial
En entornos industriales, la producción de caproato de fluocortolona implica procesos de esterificación a gran escala. El uso de cromatografía líquida de alta resolución (HPLC) y cromatografía en capa fina (TLC) son comunes para la purificación y control de calidad del producto final . Estos métodos aseguran que el compuesto cumpla con los estándares necesarios para el uso farmacéutico.
Análisis De Reacciones Químicas
Tipos de Reacciones
El caproato de fluocortolona sufre diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.
Reducción: La adición de hidrógeno o la eliminación de oxígeno, lo que resulta en formas reducidas del compuesto.
Sustitución: Reemplazo de un grupo funcional por otro, a menudo involucrando halogenación o hidroxilación.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan con frecuencia.
Sustitución: Los agentes halogenantes como el cloro o el bromo, y los agentes hidroxilantes como el peróxido de hidrógeno, se emplean comúnmente.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o alcanos. Las reacciones de sustitución generalmente dan como resultado derivados halogenados o hidroxilados de caproato de fluocortolona .
Comparación Con Compuestos Similares
Compuestos Similares
Fluocortolona: Un glucocorticoide con propiedades antiinflamatorias similares pero sin el éster caproato.
Pivalato de fluocortolona: Otro éster de fluocortolona, utilizado para fines terapéuticos similares.
Hidrocortisona: Un corticosteroide natural con efectos antiinflamatorios.
Singularidad
El caproato de fluocortolona es único debido a su esterificación específica con ácido caproico, lo que puede influir en sus propiedades farmacocinéticas, como la absorción y la duración de la acción. Esto lo hace particularmente eficaz para ciertas aplicaciones tópicas donde se desean efectos antiinflamatorios prolongados .
Propiedades
IUPAC Name |
[2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39FO5/c1-5-6-7-8-24(33)34-15-23(32)25-16(2)11-19-18-13-21(29)20-12-17(30)9-10-27(20,3)26(18)22(31)14-28(19,25)4/h9-10,12,16,18-19,21-22,25-26,31H,5-8,11,13-15H2,1-4H3/t16-,18+,19+,21+,22+,25-,26-,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZRCUIISKRTJL-YTZKRAOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)F)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)F)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184387 | |
| Record name | Fluocortolone caproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303-40-2 | |
| Record name | Fluocortolone caproate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluocortolone caproate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluocortolone caproate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15821 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluocortolone caproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOCORTOLONE CAPROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90893P8662 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


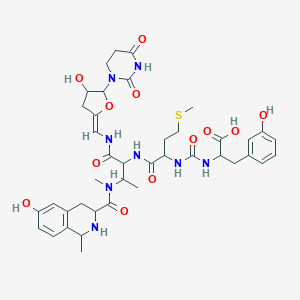
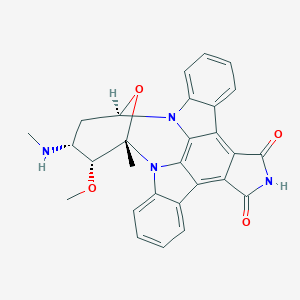
![(3S,5S,8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B134981.png)
![3-[methyl-bis(trimethylsilyloxy)silyl]propan-1-ol;2-methyloxirane;oxirane](/img/structure/B134986.png)
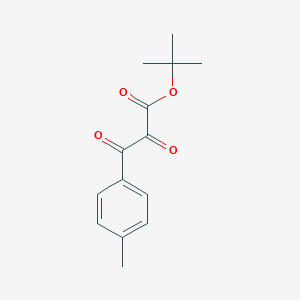
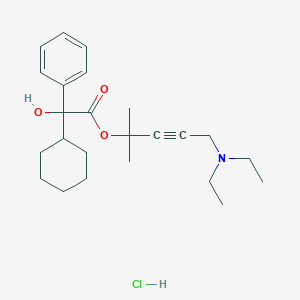
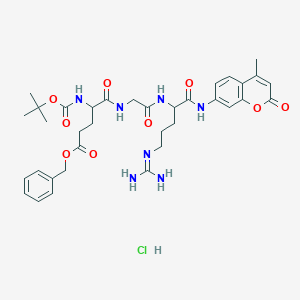
![1-{4-[(Pyridin-2-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B135000.png)
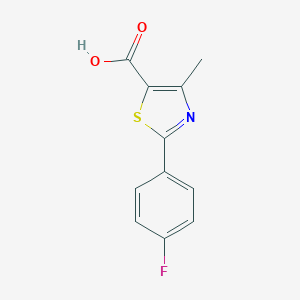
![6-Methylbenz[a]anthracene](/img/structure/B135010.png)
![6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135012.png)
